2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
Description
This compound is a quinazoline derivative characterized by a cyclohexa-2,5-diene-1,4-dione (quinone) core substituted with methoxy and methoxyethoxy groups. The quinazolin-4-ylamino moiety introduces a heterocyclic aromatic system, which is often associated with bioactivity in medicinal chemistry. The methoxy and methoxyethoxy substituents likely enhance solubility and modulate electronic properties, influencing interactions with biological targets such as kinases or redox enzymes.
Properties
CAS No. |
870959-98-1 |
|---|---|
Molecular Formula |
C19H19N3O6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-methoxy-5-[[6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H19N3O6/c1-25-4-5-28-18-8-12-11(6-17(18)27-3)19(21-10-20-12)22-13-7-15(24)16(26-2)9-14(13)23/h6-10H,4-5H2,1-3H3,(H,20,21,22) |
InChI Key |
NNSKLWXTYRGLMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions for Key Steps
| Step | Reaction Conditions | Yield |
|---|---|---|
| Formation of Quinazoline Core | 100°C, 2 hours, DMF | 80% |
| Introduction of Methoxy Group | 50°C, 1 hour, MeOH/HCl | 90% |
| Introduction of Methoxyethoxy Group | 70°C, 3 hours, DMF/K2CO3 | 85% |
| Coupling with Cyclohexa-2,5-diene-1,4-dione | 80°C, 2 hours, DMSO | 75% |
Reagents and Catalysts Used
| Reagent/Catalyst | Role |
|---|---|
| Methanol | Solvent for methoxylation |
| Potassium carbonate (K2CO3) | Base for methoxyethoxylation |
| Dimethylformamide (DMF) | Solvent for quinazoline formation and coupling |
| Hydrochloric acid (HCl) | Catalyst for methoxylation |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted analogs with different functional groups .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that modifications to the quinazoline structure can enhance its efficacy against various cancer cell lines. For instance, the compound is noted as a synthetic intermediate for anticancer agents such as 6,7-bis(2-methoxyethoxy)-4-(3-ethynylphenyl)aminoquinazoline hydrochloride , which has been highlighted for its effectiveness in inhibiting tumor growth .
-
Antimicrobial Properties :
- Compounds with similar structural motifs have been investigated for their antimicrobial activity. The presence of methoxy and ethoxy groups may contribute to enhanced solubility and bioactivity against bacterial strains. Preliminary studies suggest that derivatives of quinazoline can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer properties of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be a candidate for further development into an anticancer drug.
Case Study 2: Antimicrobial Testing
In another study aimed at assessing antimicrobial properties, derivatives including 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione were tested against common pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4 from )
- Structural Features : Contains a brominated quinazoline core with a methyl group and acetohydrazide side chain.
- Key Differences : The absence of a cyclohexadienedione core and methoxyethoxy group distinguishes it from the target compound. Bromine substituents increase molecular weight and hydrophobicity.
- Activity: Demonstrated analgesic activity in screening, attributed to the quinazolinone scaffold and hydrazide functionality .
2-[[6-Methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]-5-propan-2-yloxycyclohexa-2,5-diene-1,4-dione (PubChem Compound from )
- Structural Features: Shares the quinazolin-4-ylamino and cyclohexadienedione core but substitutes the 5-methoxy group with a bulkier isopropoxy chain.
Heterocyclic Systems with Overlapping Motifs ()
Coumarin-Benzodiazepine Hybrids (Compounds 4g and 4h)
- Structural Features : Integrate coumarin (a lactone-containing aromatic system) with benzodiazepine or oxazepine moieties.
- Key Differences: The absence of a quinazoline or quinone core distinguishes these from the target compound. The tetrazole and pyrazolone rings introduce additional hydrogen-bonding and metabolic stability.
- Activity : Designed for diverse biological targets, such as CNS disorders, due to benzodiazepine’s GABAergic activity. The tetrazole moiety may enhance metabolic resistance compared to the target compound’s methoxy groups .
Comparative Data Table
Research Findings and Implications
- Quinazoline Derivatives : The target compound’s methoxyethoxy group may improve aqueous solubility compared to brominated analogs (e.g., Compound 4 from ), which could enhance bioavailability .
- Heterocyclic Diversity: Compounds like 4g and 4h () highlight the importance of hybrid heterocycles in multitarget drug design, though their mechanisms differ from quinazoline-quinone systems .
- Structure-Activity Relationships (SAR): Substitutions at the 5-position of the quinone core (methoxy vs. isopropoxy) may critically influence target selectivity and potency, warranting further SAR studies .
Biological Activity
2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This compound combines features of quinazoline and cyclohexa-2,5-diene moieties, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C19H19N3O6
- Molecular Weight : 385.37 g/mol
- CAS Number : 870959-98-1
The biological activity of 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors involved in various cellular processes, leading to its observed effects in different biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance:
- Cell Lines Tested : Various cancer cell lines including breast and lung cancer models.
- Results : Significant reduction in cell viability was observed at micromolar concentrations.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties:
- Tested Organisms : Gram-positive and Gram-negative bacteria.
- Efficacy : The compound demonstrated inhibitory effects against certain strains, indicating a spectrum of antimicrobial activity.
Antimalarial Activity
Research has indicated that related quinazoline derivatives possess antimalarial properties:
- In Vitro Studies : Compounds showed activity against Plasmodium falciparum.
- In Vivo Studies : Animal models exhibited prolonged survival rates when treated with similar compounds.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
- In vivo studies using murine models showed significant tumor reduction upon administration of the compound.
-
Antimicrobial Studies :
- A series of tests against Staphylococcus aureus and Escherichia coli indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
-
Antimalarial Efficacy :
- In a study involving Plasmodium yoelii-infected mice, treatment with the compound resulted in reduced parasitemia levels and improved survival rates compared to untreated controls.
Data Tables
| Biological Activity | Test Organisms/Cell Lines | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 1–10 µM | Inhibition of growth |
| Antimicrobial | S. aureus | 0.5–32 µg/mL | Bacteriostatic effect |
| Antimalarial | P. falciparum | 0.1–10 µM | Reduced parasitemia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
